molecular formula C11H15NO B1606543 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine CAS No. 81861-30-5

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine

Cat. No.: B1606543
CAS No.: 81861-30-5
M. Wt: 177.24 g/mol
InChI Key: WASIYUSITZITPW-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Binding and Antiproliferative Activity

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine derivatives have been studied for their binding affinity and selectivity at sigma receptors. Specifically, certain derivatives have shown potent ligand activity at the sigma(1) receptor, with one derivative exhibiting a Ki value of 0.030 nM, indicating a high level of potency. These compounds have also demonstrated antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).

Internal Conversion in Fluorescence Studies

Research on methoxy derivatives of 1-(dimethylamino)naphthalene, including 6-methoxy variants, has revealed insights into fast internal conversion processes in these compounds. This has implications for understanding the electronic structures of excited states in these molecules, which is relevant in the field of fluorescence and photochemistry (Takehira et al., 2005).

Interaction with Bovine Serum Albumin (BSA)

Studies have also investigated the interaction of certain derivatives, including 6-methoxy-naphthalene compounds, with Bovine Serum Albumin (BSA). This research is essential for understanding the binding dynamics and potential biological interactions of these compounds (Ghosh et al., 2016).

Weak Intermolecular Interactions

Research into barbituric acid derivatives has highlighted the presence of weak intermolecular interactions, including π–π stacking and hydrogen bonding, in 6-methoxy-naphthalene containing compounds. This research contributes to the broader understanding of molecular interactions in organic chemistry (Khrustalev et al., 2008).

Quantum Mechanic Calculations

Ab initio quantum mechanic calculations on 6-methoxy substituted naphthalene derivatives, including their analgesic activities and potential as nitric oxide donors, have been performed. This research contributes to the development of new pharmaceutical compounds with enhanced properties (Abachi et al., 2010).

Synthesis and Optical Properties

The synthesis and study of the optical properties of certain 6-methoxy-naphthalene derivatives have been conducted, particularly in the context of developing fluorescent probes for applications such as molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Biochemical Analysis

Biochemical Properties

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Additionally, this compound can alter the expression of genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to MAO, inhibiting its activity and leading to increased levels of monoamines in the brain . This inhibition can result in enhanced neurotransmission and altered mood states. Furthermore, this compound can modulate the activity of other enzymes involved in neurotransmitter metabolism, such as catechol-O-methyltransferase (COMT) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission and improve mood . At high doses, it can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASIYUSITZITPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274652
Record name 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81861-30-5
Record name 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-methoxy-2-tetralone (10.0 g; 56.7 mmol) dissolved in MeOH (400 mL) is added ammonium acetate (65 g; 0.84 mol) and the reaction was stirred for 30 min. at RT. To the reaction is then added sodium cyanoborohydride (17.8 g; 0.28 mol) and the reaction was refluxed for 1-2 h. The reaction is cooled, the solvent removed under reduced pressure, the residue diluted with EtOAc and 1N NaOH added to quench the reaction. The aqueous phase is separated and the organic phase washed with H2O, brine, dried over Na2SO4, filtered, and the solvent removed under reduced pressure to afford a crude residue which was purified by flash chromatography (SiO2) eluting with CH2Cl2/MeOH:NH4OH (10%) to provide 5.0 g (50%) of 6-methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine as a dark oil. To a solution of titled compound in ether (100 mL) cooled to 0° C. is bubbled HCl (g) until the solution is saturated.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three
Name
Yield
10%

Synthesis routes and methods II

Procedure details

6.0 g (30 mmol) of 2-azido-6-methoxytetralin 15 ml of TMF were added dropwise in the course of 15 minutes at 0° C. to a suspension of 1.7 g (44 mmol) of lithium aluminum hydride in 70 ml of THF. The mixture was stirred for 30 minutes at room temperature and refluxed for 1 hour. After cooling to 0° C., excess alanate was destroyed with isopropanol, and the mixture was diluted with ether and washed with saturated tartrate and saturated NaCl solution. After the organic phase had been dried and concentrated, the resulting colorless oil was further employed directly. Yield 5.1 g (96% of theory).
Name
2-azido-6-methoxytetralin
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
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Reactant of Route 6
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